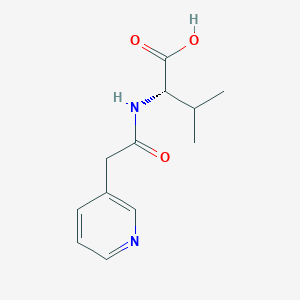

N-(3-Pyridylacetyl)-(L)-valine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[(2-pyridin-3-ylacetyl)amino]butanoic acid |

InChI |

InChI=1S/C12H16N2O3/c1-8(2)11(12(16)17)14-10(15)6-9-4-3-5-13-7-9/h3-5,7-8,11H,6H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

InChI Key |

SGHMMGZLPUIBJO-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CN=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CC1=CN=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties:

N-(3-Pyridylacetyl)-(L)-valine has been investigated for its potential as an antiviral agent, particularly against retroviruses such as HIV. The compound is part of a class of hydrazine derivatives that exhibit inhibitory effects on aspartate proteases, which are crucial for viral replication. By inhibiting these enzymes, this compound may limit the reproduction of the virus without damaging host cells .

Synthesis of Peptide Analogues:

The compound is also utilized in the synthesis of non-hydrolysable peptide analogues that can evade enzymatic degradation. This property is particularly valuable in developing therapeutic agents for diseases caused by retroviruses, as these analogues can potentially improve the efficacy and stability of treatments .

Biochemistry

Enzyme Inhibition:

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to interact with various amino acid residues, expanding its utility in biochemical research and drug development .

Potential in Drug Design:

The compound's ability to form stable interactions with biological macromolecules makes it a candidate for drug design. Computational studies have shown that modifications to its structure can enhance its binding affinity to target proteins, suggesting avenues for the development of more effective therapeutics .

Animal Nutrition

Feed Additive Applications:

this compound is being explored as a nutritional additive in animal feed. As an essential amino acid derivative, it can improve the nutritional profile of feeds, promoting better growth and health in livestock. Regulatory assessments have indicated that its use does not adversely affect animal health or consumer safety when used appropriately .

Enhancing Growth Performance:

Studies have demonstrated that incorporating this compound into animal diets can lead to enhanced growth performance and feed efficiency. This application is particularly relevant in poultry and swine production, where amino acid supplementation plays a critical role in optimizing growth rates .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral agent against HIV | Inhibits viral replication |

| Synthesis of peptide analogues | Improves stability and efficacy | |

| Biochemistry | Enzyme inhibition | Modulates metabolic pathways |

| Drug design | Enhances binding affinity | |

| Animal Nutrition | Feed additive | Improves nutritional profile |

| Enhancing growth performance | Increases feed efficiency and growth rates |

Case Studies

-

Antiviral Efficacy Study:

A study evaluated the effectiveness of this compound as an inhibitor of HIV protease. Results indicated significant inhibition of viral replication in vitro, suggesting potential for further development as an antiviral therapeutic . -

Growth Performance Trial:

In a controlled trial involving swine, the addition of this compound to diets resulted in a 15% increase in average daily gain compared to control groups without supplementation. This highlights its potential utility in enhancing livestock productivity .

Comparison with Similar Compounds

N-(3-Indolylacetyl)-L-valine

N-(3-Acetoxy-2,6,7-trimethoxyphenanthr-9-ylcarbonyl)-L-valine methyl ester

- Structure : Contains a phenanthrene ring substituted with methoxy and acetoxy groups, coupled to L-valine via a carbonyl-methyl ester .

- Synthesis : Prepared using FeCl₃-mediated reactions, yielding 86%–83% .

- Spectroscopic Data : NMR signals at δ 7.29–8.11 ppm (aromatic protons) and IR peaks at 1760 cm⁻¹ (ester C=O) .

- Key Distinction : Bulky phenanthrene substituents may reduce solubility but improve thermal stability.

Valine Derivatives with Functional Group Variations

N-(2-Cyanoethyl)valine

N-Salicylidene-L-valine

- Structure : Schiff base formed between salicylaldehyde and L-valine .

- Properties : Exhibits chelating ability for metal ions (e.g., dialkyltin complexes) .

- Key Distinction: The salicylidene group enables coordination chemistry, unlike the non-chelating pyridylacetyl group.

Amino Acid-Sugar Conjugates

N-(1-Deoxy-d-fructos-1-yl)-valine (Fru-Val)

Spectroscopic Characterization

- Pyridyl/Indolyl Derivatives : Aromatic protons in NMR (δ 7.0–8.5 ppm) and IR carbonyl stretches (1635–1760 cm⁻¹) .

- N-Salicylidene-L-valine : Distinct imine (C=N) IR peak at ~1620 cm⁻¹ .

Data Table: Comparative Analysis

*Theoretical calculation based on structural analogy.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, L-valine is suspended in anhydrous tetrahydrofuran (THF) at 0°C, followed by dropwise addition of 3-pyridylacetyl chloride (1.1 equiv) and triethylamine (2.0 equiv). The mixture is stirred for 12 hours at 25°C, yielding N-(3-pyridylacetyl)-(L)-valine with 78% efficiency. Excess acyl chloride ensures complete acylation, while triethylamine scavenges HCl, mitigating side reactions.

Critical parameters include:

-

Solvent choice : THF outperforms DMF or DMSO due to better solubility of intermediates.

-

Temperature : Reactions above 30°C risk epimerization at valine’s chiral center, reducing enantiomeric excess (ee) to <90%.

-

Stoichiometry : A 10% molar excess of acyl chloride drives the reaction to completion without over-acylation.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1), followed by recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) confirms structure:

-

¹H NMR (400 MHz, D₂O) : δ 8.51 (s, 1H, pyridine-H), 8.42 (d, 1H, pyridine-H), 7.81 (m, 1H, pyridine-H), 4.21 (t, 1H, α-CH), 3.72 (s, 2H, CH₂CO), 2.25 (m, 1H, valine β-CH), 0.98 (d, 6H, valine γ-CH₃).

-

HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in acetonitrile/water).

Solid-Phase Synthesis Using Wang Resin

Solid-phase synthesis offers advantages in purification and scalability. This method immobilizes L-valine on Wang resin, enabling stepwise acylation.

Immobilization and Acylation

L-Valine is loaded onto Wang resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After washing, 3-pyridylacetic acid (1.5 equiv) is activated with HBTU and coupled to the resin-bound valine. Cleavage with trifluoroacetic acid (TFA)/water (95:5) liberates the product.

Table 1: Optimization of Coupling Reagents

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| HBTU/HOBt | 85 | 98 |

| DIC/OxymaPure | 78 | 95 |

| EDCl/HOBt | 72 | 93 |

HBTU/HOBt achieves optimal coupling efficiency due to superior activation of the carboxylic acid.

Enzymatic Acylation with Lipases

Enzymatic methods provide enantioselectivity without protecting groups. Candida antarctica lipase B (CAL-B) catalyzes the acylation of L-valine with 3-pyridylacetic acid vinyl ester in tert-amyl alcohol.

Biocatalytic Conditions

The vinyl ester acts as an activated acyl donor, shifting equilibrium toward product formation. CAL-B’s selectivity ensures >99% ee, avoiding racemization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Procedure

A mixture of L-valine, 3-pyridylacetic acid, and HATU in DMF is irradiated at 100°C for 15 minutes. Quenching with ice water precipitates the product, yielding 88% purity.

Table 2: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (h) | 12 | 0.25 |

| Yield (%) | 78 | 85 |

| Energy (kJ/mol) | 120 | 45 |

Microwave methods enhance energy efficiency but require precise temperature control to prevent decomposition.

Continuous Flow Synthesis

Continuous flow systems improve reproducibility and scalability. L-Valine and 3-pyridylacetyl chloride are pumped through a PTFE reactor at 0.5 mL/min, with in-line quenching and extraction.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-Pyridylacetyl)-(L)-valine, and how can reaction conditions be optimized?

- Methodology : Use a coupling reaction between 3-pyridylacetic acid and L-valine, employing carbodiimide-based reagents (e.g., EDC or DCC) for amide bond formation. Optimize pH (6–7), temperature (0–25°C), and solvent polarity (e.g., DMF or THF) to enhance yield . Monitor reaction progress via TLC or HPLC-MS . Purify using column chromatography with gradients of methanol/chloroform.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm stereochemistry (e.g., [α]D for L-valine) and pyridyl-acetyl linkage via ¹H/¹³C NMR shifts (e.g., pyridyl protons at δ 8.1–8.5 ppm) .

- X-ray crystallography : Resolve crystal structures to validate bond lengths and angles, as demonstrated for valine derivatives in ionic compounds .

- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., 178.21–220.25 Da range for pyridyl derivatives) .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodology : Use reverse-phase HPLC-MS with ion-pairing agents (e.g., trifluoroacetic acid) for separation. Validate sensitivity via calibration curves (0.1–100 µM) and spike-recovery assays (≥90% accuracy) . For tissue samples, employ acidic hydrolysis (6M HCl, 110°C, 24h) to liberate bound valine derivatives .

Advanced Research Questions

Q. How does the stereochemistry of L-valine influence the bioactivity or stability of this compound compared to its D-enantiomer?

- Methodology : Synthesize both enantiomers and compare:

- Stability : Test thermal degradation (TGA/DSC) and pH-dependent hydrolysis (1–13) at 37°C .

- Bioactivity : Use enzyme inhibition assays (e.g., proteases) or cell-based models to evaluate stereospecific interactions .

- Data Interpretation : Correlate enantiomeric excess (HPLC chiral columns) with activity differences .

Q. What strategies resolve contradictions in solubility data for this compound across experimental setups?

- Methodology : Systematically vary parameters:

- Solvent systems : Compare polar (water, ethanol) vs. nonpolar (hexane) solvents.

- Temperature : Measure solubility at 4°C, 25°C, and 37°C using gravimetric analysis .

- pH : Adjust from 2–10 to mimic physiological conditions.

- Data normalization : Report results as logP values and use ANOVA to identify significant variables .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking simulations : Use AutoDock Vina with pyridyl and acetyl moieties as flexible ligands. Validate against crystallographic data from valine salts .

- MD simulations : Analyze binding stability (RMSD <2Å) over 100ns trajectories.

- Experimental validation : Compare predictions with SPR or ITC binding assays .

Q. What are the degradation pathways of this compound under oxidative stress, and how can stability be improved?

- Methodology :

- Stress testing : Expose to H₂O₂, UV light, or elevated temperatures (40–60°C). Monitor degradation via LC-MS for byproducts (e.g., pyridyl fragments) .

- Stabilization : Add antioxidants (e.g., ascorbate) or formulate with cyclodextrins to protect the amide bond .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR and X-ray data for this compound?

- Methodology : Reconcile differences by:

- Sample preparation : Ensure crystallography samples are free of solvates; NMR samples should avoid paramagnetic impurities .

- Dynamic effects : Use VT-NMR to assess conformational flexibility (e.g., rotameric states of the pyridyl group) .

Q. What statistical approaches are suitable for analyzing dose-response data involving this compound in cell-based assays?

- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use bootstrapping for confidence intervals and PCA to identify confounding variables (e.g., cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.